molecular formula C7H3BrF3IO B1523672 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene CAS No. 1121586-26-2

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B1523672
CAS No.: 1121586-26-2
M. Wt: 366.9 g/mol
InChI Key: AFKTVNYRQWCNTJ-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by the presence of bromine, iodine, and trifluoromethoxy groups on a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene can be synthesized through multiple synthetic routes. One common method involves the halogenation of 4-(trifluoromethoxy)benzene. The reaction typically requires the use of bromine and iodine in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to remove halogen atoms or reduce the oxidation state.

  • Substitution: Substitution reactions are common, where one or more halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Derivatives with reduced halogen content.

  • Substitution Products: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is utilized in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of biological systems and interactions.

  • Industry: The compound is used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene exerts its effects involves its reactivity with various reagents and its ability to participate in different chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene: Similar structure with different halogen positions.

  • 2-Bromo-1-iodo-4-(trifluoromethoxy)benzene: Similar structure with different halogen positions.

  • 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene: Similar structure with different positions of the trifluoromethoxy group.

Uniqueness: 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene is unique due to its specific arrangement of halogens and the trifluoromethoxy group, which influences its reactivity and applications.

Properties

IUPAC Name

1-bromo-2-iodo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3IO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKTVNYRQWCNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681968
Record name 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121586-26-2
Record name 1-Bromo-2-iodo-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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